

LASSBio-2052: A Technical Guide on its Chemical Structure, Synthesis, and Anticancer Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LASSBio-2052

Cat. No.: B12360708

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Abstract

LASSBio-2052 is a promising N-acylhydrazone derivative that has demonstrated significant antitumor activity against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its mechanism of action. **LASSBio-2052** induces G2/M cell cycle arrest and apoptosis in HCC cells by downregulating the FOXM1 signaling pathway. This document summarizes the available quantitative biological data and provides a detailed, logical workflow for its synthesis, making it a valuable resource for researchers in oncology and medicinal chemistry.

Chemical Structure

The chemical structure of **LASSBio-2052** is defined by the following SMILES notation: O=C(N/N=C/C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2NCC3=CC=C(OC)C(O)=C3. This corresponds to the IUPAC name: N'-(4-(trifluoromethyl)benzylidene)-2-((4-hydroxy-3-methoxybenzyl)amino)benzohydrazide.

The molecule features a central N-acylhydrazone core, which is a common pharmacophore in medicinal chemistry. This core connects a 4-(trifluoromethyl)benzylidene moiety on one side and a 2-((4-hydroxy-3-methoxybenzyl)amino)benzoyl group on the other. The presence of the

trifluoromethyl group can enhance metabolic stability and cell permeability, while the vanilloid-like fragment (4-hydroxy-3-methoxybenzyl) may contribute to its specific biological interactions.

Biological Activity

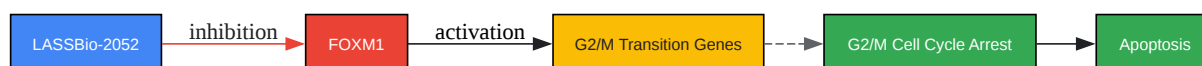
LASSBio-2052 has been identified as a potent inhibitor of hepatocellular carcinoma cell proliferation. Its biological activity is summarized in the table below.

Cell Line	IC50 (μM)	Citation
HepG2	18	[1]
Hep3B	41	[1]

The mechanism of action of **LASSBio-2052** involves the disruption of the cell cycle. It has been shown to arrest HCC cells in the G2/M phase, which is a critical checkpoint for cell division. This cell cycle arrest is a consequence of the downregulation of the Forkhead Box M1 (FOXO1) transcription factor.[1] FOXO1 is a key regulator of genes essential for G2/M transition and mitotic progression. By inhibiting FOXO1, **LASSBio-2052** effectively halts the proliferation of cancer cells and ultimately induces apoptosis (programmed cell death).[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which **LASSBio-2052** exerts its anticancer effects.



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Caption: Proposed signaling pathway of **LASSBio-2052** in hepatocellular carcinoma cells.

Synthesis

The synthesis of N-acylhydrazones like **LASSBio-2052** typically involves a convergent synthesis strategy. A plausible synthetic route is outlined below, based on standard organic

chemistry reactions.

Experimental Protocol: Synthesis of Intermediate 1 (2-aminobenzohydrazide)

- Starting Material: 2-aminobenzoic acid.
- Esterification: React 2-aminobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to yield methyl 2-aminobenzoate.
- Hydrazinolysis: Treat the resulting methyl 2-aminobenzoate with hydrazine hydrate in a suitable solvent like ethanol and reflux the mixture to obtain 2-aminobenzohydrazide (Intermediate 1).

Experimental Protocol: Synthesis of Intermediate 2 (N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide)

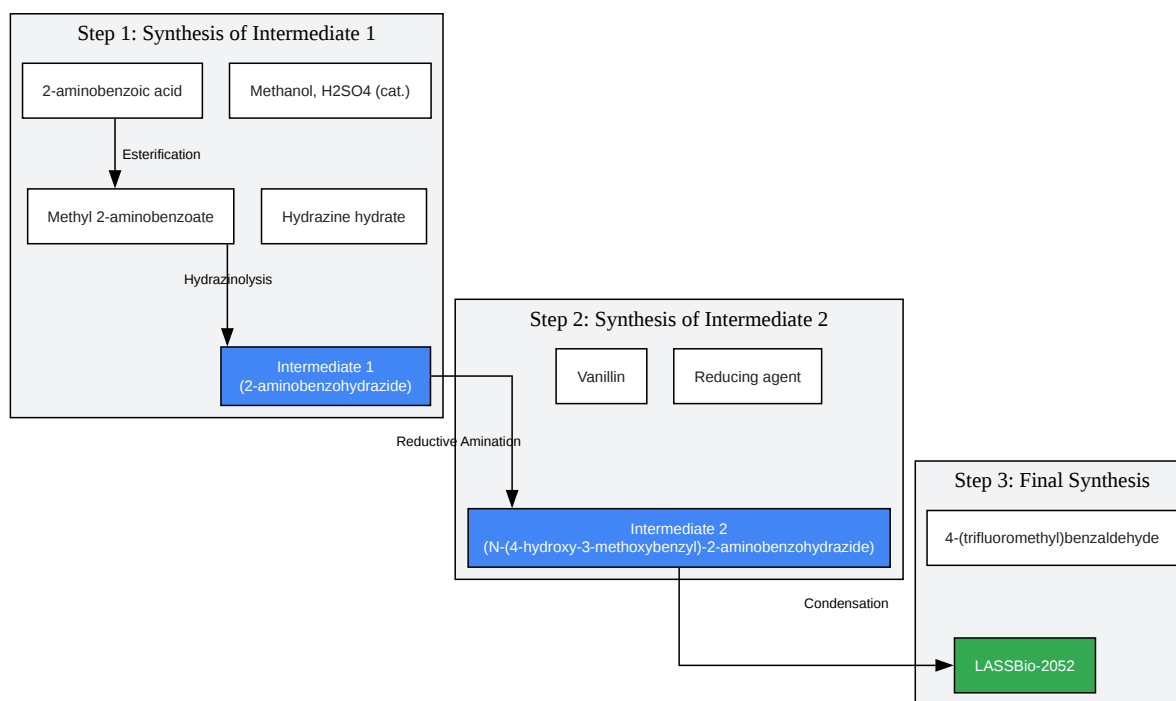
- Reductive Amination: React 2-aminobenzohydrazide (Intermediate 1) with vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent like methanol or dichloroethane. This reaction will selectively form the secondary amine, yielding N-(4-hydroxy-3-methoxybenzyl)-2-aminobenzohydrazide (Intermediate 2).

Experimental Protocol: Final Synthesis of LASSBio-2052

- Condensation: React Intermediate 2 with 4-(trifluoromethyl)benzaldehyde in a suitable solvent, such as ethanol, with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to reflux to drive the condensation and formation of the N-acylhydrazone bond.
- Purification: The final product, **LASSBio-2052**, can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Synthetic Workflow

The logical workflow for the synthesis of **LASSBio-2052** is depicted in the following diagram.



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Caption: Synthetic workflow for the preparation of **LASSBio-2052**.

Conclusion

LASSBio-2052 represents a promising lead compound for the development of novel therapeutics for hepatocellular carcinoma. Its well-defined chemical structure, potent in vitro activity, and understood mechanism of action provide a solid foundation for further preclinical and clinical investigation. The synthetic route outlined in this guide is based on established

chemical transformations and offers a practical approach for its preparation in a laboratory setting. Further research into the optimization of its structure and formulation is warranted to enhance its therapeutic potential.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [LASSBio-2052: A Technical Guide on its Chemical Structure, Synthesis, and Anticancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12360708#lassbio-2052-chemical-structure-and-synthesis>]

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